molecular formula C26H31NO2 B1385506 N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-99-7

N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline

Cat. No. B1385506
CAS RN: 1040687-99-7
M. Wt: 389.5 g/mol
InChI Key: UKNQBNCSWDZCFG-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (4-BPA) is a synthetic organic compound that is used in a variety of applications. It is a derivative of aniline, a compound that is widely used in the manufacture of dyes, drugs, and other products. 4-BPA has been found to have a wide range of uses, from being used as a solvent to being used in the synthesis of a variety of compounds. In addition, 4-BPA has been found to have a number of biomedical and scientific applications.

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

A comprehensive study by Bomhard and Herbold (2005) explored the genotoxic potential of aniline and its metabolites, addressing whether these compounds contribute to the occurrence of spleen tumors in rats. The study involved a broad range of genetic endpoints and concluded that while there is evidence of clastogenic activity at high toxic doses, there is little indication of aniline or its major metabolites inducing gene mutations or causing DNA damage. The carcinogenic effects in the rat spleen are suggested to result from chronic high-dose damage of the blood leading to oxidative stress, rather than a primary genotoxic basis (Bomhard & Herbold, 2005).

Antioxidant Activity

Analytical Methods in Determining Antioxidant Activity

Munteanu and Apetrei (2021) provided a critical overview of the most important tests used to determine antioxidant activity, detailing the detection mechanisms, applicability, advantages, and disadvantages of various assays. This study is crucial for understanding the antioxidant properties and potential applications of compounds, including N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (Munteanu & Apetrei, 2021).

Chemical Properties and Synthesis

Spectroscopic and Structural Properties of Novel Substituted Compounds

Issac and Tierney (1996) presented a study on the formation of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, from the reaction of chloral with substituted anilines. The study provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, offering a deeper understanding of the chemical properties and potential applications of similar aniline derivatives (Issac & Tierney, 1996).

Environmental Applications

Treatment of Organic Pollutants

Husain and Husain (2007) discussed the use of enzymes and redox mediators in the remediation of organic pollutants, highlighting the enhanced efficiency and range of substrate degradation in the presence of these mediators. This enzymatic approach sheds light on the potential environmental applications of this compound in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Elimination of Aniline Derivatives from Wastewater

Chaturvedi and Katoch (2020) investigated various remedial technologies for eliminating aniline and its derivatives from wastewater, emphasizing the significance of advanced oxidation processes (AOPs) as cost-effective and efficient solutions. This research is relevant in understanding the environmental impact and treatment methods for compounds related to this compound (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-2-3-19-28-24-17-15-23(16-18-24)21-27-25-13-7-8-14-26(25)29-20-9-12-22-10-5-4-6-11-22/h4-8,10-11,13-18,27H,2-3,9,12,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNQBNCSWDZCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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